Regiochemical Identity Verification: CAS 1374829-47-6 vs. Isomeric Contaminant CAS 1823322-84-4 in LRRK2 Inhibitor Synthesis
In the synthesis of LRRK2 inhibitors described in patent CN109311857A [1], the final substitution reaction specifically requires 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine (CAS 1374829-47-6) as the electrophilic coupling partner. The Chinese patent CN202411347956 explicitly documents that the preparation of this 2-chloro isomer is accompanied by co-formation of the 4-chloro regioisomer (CAS 1823322-84-4), and that '两者极性接近,分离纯化困难,不适用于大量生产' (both have similar polarity, making separation and purification difficult and unsuitable for large-scale production) [2]. This means procurement of CAS 1374829-47-6 must include rigorous analytical verification to confirm the absence of the 4-chloro isomer contaminant.
| Evidence Dimension | Regiochemical identity required for correct final product formation |
|---|---|
| Target Compound Data | CAS 1374829-47-6: chlorine at pyrimidine C2 position, ethylamino at C4 position — the correct regioisomer specified in CN109311857A for LRRK2 inhibitor synthesis |
| Comparator Or Baseline | CAS 1823322-84-4: chlorine at pyrimidine C4 position, ethylamino at C2 position — the undesired regioisomer that co-forms during synthesis |
| Quantified Difference | The isomers share identical molecular formula (C7H7ClF3N3) and molecular weight (225.60 g/mol), and exhibit nearly identical polarity, making chromatographic resolution exceptionally challenging [2] |
| Conditions | Synthesis of LRRK2 inhibitors as described in CN109311857A (Denali Therapeutics) and CN202411347956; final substitution reaction step |
Why This Matters
For procurement, this means CAS 1374829-47-6 must be sourced with batch-specific analytical certification (NMR, HPLC) confirming regiochemical purity, as substitution with the 4-chloro isomer or isomerically contaminated material will produce a different final compound with altered or absent LRRK2 inhibitory activity.
- [1] CN109311857A - Pyrimidine-2-amino-1H-pyrazoles as LRRK2 inhibitors for treating neurodegenerative illness. Denali Therapeutics Inc., 2019. Compound 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine listed as synthetic intermediate on page 226. View Source
- [2] CN202411347956 - Method for preparing LRRK2 inhibitor (一种LRRK2抑制剂的制备方法与流程). Chinese Patent Application, 2024. Lines 8-12: '该原料的获得具有以下技术性困难,在其合成过程中会伴随4-氯-N-乙基-5-(三氟甲基)嘧啶-2-胺(cas号为1823322-84-4)异构体的生成,两者极性接近,分离纯化困难,不适用于大量生产。' View Source
